molecular formula C14H20N6O3 B047529 N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane CAS No. 123402-80-2

N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane

Cat. No. B047529
M. Wt: 320.35 g/mol
InChI Key: IBDOWJPLTJYXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane, commonly referred to as ANB-NH-7, is a chemical compound that has been widely used in scientific research for a variety of purposes. This compound is a photoaffinity label that can be used to study protein-protein interactions and protein-ligand interactions. The purpose of Additionally, this paper will list future directions for research on ANB-NH-7.

Mechanism Of Action

ANB-NH-7 acts as a photoaffinity label by incorporating into the binding site of a protein or ligand. When exposed to light, the azide group on ANB-NH-7 undergoes a photochemical reaction that results in the formation of a highly reactive nitrene species. This nitrene species can then react with nearby amino acid residues in the protein or ligand, forming a covalent bond and labeling the site of interaction.

Biochemical And Physiological Effects

ANB-NH-7 has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that ANB-NH-7 is non-toxic and does not affect cell viability or proliferation. Additionally, ANB-NH-7 has been shown to have minimal effects on the structure and function of proteins.

Advantages And Limitations For Lab Experiments

One of the primary advantages of ANB-NH-7 is its specificity for protein and ligand binding sites. ANB-NH-7 can be used to identify the precise location of binding sites and to study the interactions between proteins and ligands. Additionally, ANB-NH-7 is a versatile tool that can be used in a variety of experimental systems, including in vitro and in vivo studies.
However, there are also limitations to the use of ANB-NH-7 in lab experiments. One limitation is the need for light exposure to activate the photoaffinity label. This can limit the use of ANB-NH-7 in certain experimental systems, such as those that are light-sensitive. Additionally, the covalent labeling of proteins and ligands by ANB-NH-7 can potentially alter the structure and function of these molecules, which may affect the results of downstream experiments.

Future Directions

There are several future directions for research on ANB-NH-7. One area of research is the development of new photoaffinity labels that have improved specificity and sensitivity for protein and ligand binding sites. Additionally, there is a need for further research on the mechanism of action of ANB-NH-7 and other photoaffinity labels, including the factors that influence the formation of covalent bonds between the label and the protein or ligand. Finally, there is a need for further research on the applications of ANB-NH-7 in biological systems, including in vivo studies and the development of new therapeutics.

Synthesis Methods

ANB-NH-7 can be synthesized using a multi-step process that involves the reaction of 4-azido-2-nitrobenzoic acid with 1,7-diaminoheptane. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to yield ANB-NH-7.

Scientific Research Applications

ANB-NH-7 has been widely used in scientific research for a variety of purposes. One of the primary applications of ANB-NH-7 is in the study of protein-protein interactions. ANB-NH-7 can be used as a photoaffinity label to identify the binding sites of proteins and to study the interactions between proteins. Additionally, ANB-NH-7 has been used in the study of protein-ligand interactions, including the identification of ligand binding sites and the characterization of ligand binding kinetics.

properties

CAS RN

123402-80-2

Product Name

N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-(7-aminoheptyl)-4-azido-2-nitrobenzamide

InChI

InChI=1S/C14H20N6O3/c15-8-4-2-1-3-5-9-17-14(21)12-7-6-11(18-19-16)10-13(12)20(22)23/h6-7,10H,1-5,8-9,15H2,(H,17,21)

InChI Key

IBDOWJPLTJYXMM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NCCCCCCCN

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NCCCCCCCN

Other CAS RN

123402-80-2

synonyms

ANBDAH
N-(4-azido-2-nitrobenzoyl)-1,7-diaminoheptane

Origin of Product

United States

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